molecular formula C12H9NO3 B6414258 4-(5-Hydroxypyridin-2-yl)benzoic acid CAS No. 1261912-14-4

4-(5-Hydroxypyridin-2-yl)benzoic acid

Cat. No.: B6414258
CAS No.: 1261912-14-4
M. Wt: 215.20 g/mol
InChI Key: GVRHFEFBVZLEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Hydroxypyridin-2-yl)benzoic acid is a benzoic acid derivative incorporating a hydroxypyridine moiety, making it a compound of significant interest in modern medicinal chemistry and drug discovery. Its structure is part of a class of molecules known for their versatile biological activity and potential to interact with a range of pharmacological targets . Benzoic acid derivatives are recognized for their ability to function as key scaffolds in the development of therapeutic agents, particularly for metabolic diseases . Research into similar compounds highlights potential applications in targeting Type 2 Diabetes Mellitus. These derivatives have shown promise as inhibitors of critical enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways, and dipeptidyl peptidase-4 (DPP-4), which is involved in incretin hormone metabolism . The chemical structure of this compound, featuring both a carboxylic acid and a hydroxyl group on the heteroaromatic ring, provides key pharmacophores that can be exploited for hydrogen bonding with biological targets, potentially optimizing binding efficiency and pharmacokinetic properties . This compound is intended for research applications only, including as a building block in organic synthesis, a reference standard in analytical studies, or a candidate for high-throughput screening in drug discovery programs. For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-hydroxypyridin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-5-6-11(13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRHFEFBVZLEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692545
Record name 4-(5-Hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-14-4
Record name 4-(5-Hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 4 5 Hydroxypyridin 2 Yl Benzoic Acid

General Synthetic Strategies for Aryl-Substituted Pyridines and Benzoic Acids

The synthesis of aryl-substituted pyridines is a cornerstone of heterocyclic chemistry, largely dominated by palladium-catalyzed cross-coupling reactions. acs.org Methods such as the Suzuki-Miyaura, Stille, and Negishi couplings are instrumental in forming the critical carbon-carbon bond between a pyridine (B92270) ring and an aryl group. acs.orgresearchgate.netlibretexts.org The Suzuki-Miyaura coupling, which utilizes an organoboron reagent (like a boronic acid or ester) and an organohalide, is particularly favored due to the stability, low toxicity, and commercial availability of the boronic acid reagents. libretexts.orgresearchgate.net These reactions are typically catalyzed by palladium complexes with specific phosphine (B1218219) ligands that enhance catalytic activity and stability. libretexts.orgresearchgate.net

The synthesis of benzoic acids often involves the oxidation of alkylbenzene precursors. For instance, 2-carboxyphenylboronic acid can be prepared from 2-tolylboronic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under mild conditions. thieme-connect.com Other general methods include the hydrolysis of nitriles or esters, which serve as carboxylic acid precursors. The choice of method depends on the available starting materials and the compatibility of other functional groups present in the molecule.

Targeted Synthesis of 4-(5-Hydroxypyridin-2-yl)benzoic Acid

The targeted synthesis of this compound is most effectively approached by creating the central C-C bond between the pyridine and benzene (B151609) rings as a key step. This typically involves a cross-coupling strategy.

Palladium-Catalyzed Cross-Coupling Approaches for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are the premier method for constructing the biaryl scaffold of this compound. The Suzuki-Miyaura coupling is a highly effective choice for this transformation. acs.org A feasible route involves the reaction between a halogenated pyridine derivative and a phenylboronic acid derivative.

A representative Suzuki-Miyaura reaction for this target would couple a precursor like 2-bromo-5-hydroxypyridine (B120221) with 4-carboxyphenylboronic acid. chemicalbook.com The reaction is facilitated by a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a suitable phosphine ligand (e.g., PPh₃, PCy₃, or XPhos) and a base. acs.orgrsc.org The choice of ligand is crucial, as bulky, electron-rich phosphines often improve catalyst performance, even with challenging substrates like aryl chlorides. acs.org

The general mechanism for the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 2-bromo-5-hydroxypyridine) to form a palladium(II) complex.

Transmetalation: The boron-containing compound (e.g., 4-carboxyphenylboronic acid) transfers its organic group to the palladium(II) complex, a step activated by the base.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the final C-C bond of the biaryl product.

Functional Group Interconversions and Protective Group Strategies for Hydroxyl and Carboxyl Moieties

The hydroxyl (-OH) and carboxylic acid (-COOH) groups in the precursors are acidic and can interfere with the cross-coupling reaction, particularly with the organometallic reagents involved. acs.org Therefore, the use of protecting groups is a critical strategy.

Hydroxyl Group Protection: The hydroxyl group on the pyridine ring is often protected as an ether, such as a methoxy (B1213986) (-OCH₃) or benzyloxy (-OCH₂Ph) group. For example, 2-bromo-5-methoxypyridine (B47582) can be used as the coupling partner instead of 2-bromo-5-hydroxypyridine. chemicalbook.com The methoxy group is relatively stable but can be cleaved later using strong acids like hydrobromic acid (HBr).

Carboxyl Group Protection: The carboxylic acid is typically protected as an ester, for instance, a methyl or ethyl ester. This prevents the acidic proton from interfering with the reaction and improves solubility in organic solvents. The boronic acid precursor would thus be an ester derivative, such as a methyl 4-boronobenzoate. The ester can be easily hydrolyzed back to the carboxylic acid under basic or acidic conditions as a final step.

A complete synthetic sequence would therefore involve:

Protection of the hydroxyl and carboxyl groups on the respective precursors.

Palladium-catalyzed cross-coupling of the protected precursors.

Deprotection of both the hydroxyl and carboxyl groups to yield the final product, this compound.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound aims to reduce environmental impact. Catalysis is a fundamental pillar of green chemistry, and the use of palladium catalysts, which operate in small amounts and can be recycled, aligns with this principle. rsc.orgbiosynce.com

Further green approaches include:

Solvent Selection: Utilizing greener solvents, such as water or ethanol (B145695), or even performing reactions under solvent-free conditions, can significantly reduce waste. researchgate.netmdpi.com Some pyridine syntheses have been successfully demonstrated using microwave irradiation in ethanol or without any solvent. mdpi.comnih.gov

Atom Economy: Multicomponent reactions (MCRs) are a powerful tool for improving atom economy by combining three or more reactants in a single step to form the product, incorporating most or all of the atoms from the starting materials. researchgate.netmdpi.com

Energy Efficiency: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and purer products. nih.gov

Synthetic Approaches to Key Precursors and Intermediates

2-Substituted-5-hydroxypyridines: A common precursor is 2-bromo-5-hydroxypyridine. One synthetic route starts from 2-amino-5-bromopyridine. asianpubs.org The amino group is first protected, followed by a substitution reaction to introduce a methoxy group, and subsequent deprotection and demethylation steps yield the desired product. asianpubs.org An alternative method involves the demethylation of 5-bromo-2-methoxypyridine (B44785) with hydrochloric acid. chemicalbook.com The synthesis of 2-chloro-5-hydroxypyridine (B185701) can be achieved by the deacetylation of 6-chloro-3-pyridinyl acetate using potassium carbonate in methanol. chemicalbook.com

4-Carboxyphenylboronic Acid: This crucial reagent can be synthesized from 4-tolylboronic acid via oxidation with potassium permanganate. thieme-connect.com Another method involves the hydrolysis of an ester precursor, which can be prepared through various routes. google.com The commercial availability of 4-carboxyphenylboronic acid also makes it a convenient starting material. chemicalbook.comacs.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

When designing a synthesis for aryl-substituted pyridines, a choice must often be made between different cross-coupling methods, most commonly Suzuki and Stille couplings. Each has distinct advantages and disadvantages regarding efficiency, substrate scope, and reaction conditions.

The Stille coupling (using organotin reagents) is often considered when Suzuki reactions fail, as it can be more tolerant of a wider variety of functional groups and does not require a base. chemicalforums.com However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks. libretexts.orgchemicalforums.com The Suzuki coupling is generally preferred due to the low toxicity and environmental stability of boronic acids. libretexts.org For many applications, especially in pharmaceutical chemistry, the Suzuki coupling is the method of choice. rsc.orgchemicalforums.com

Below is a comparative analysis of the two methods.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoborane (R-B(OH)₂)Organostannane (R-SnR'₃)
Toxicity Low, boron compounds are generally non-toxic. libretexts.orgHigh, organotin compounds are toxic and difficult to remove. chemicalforums.com
Reagent Availability A vast number of boronic acids are commercially available or easily synthesized. libretexts.orgchemicalforums.comFewer organostannanes are commercially available.
Functional Group Tolerance Good, but can be sensitive to acidic protons. Often requires protection of -OH and -NH groups. acs.orgExcellent, often tolerant of a wide range of functional groups without protection. chemicalforums.com
Byproducts Inorganic boron salts, which are generally easy to remove.Organotin halides (e.g., R₃SnX), which can be difficult to separate from the product.
Reaction Conditions Requires a base for activation of the boronic acid. libretexts.orgTypically does not require a base, can be run under neutral conditions. chemicalforums.com
Yields for Heterocycles Yields can be moderate to good, but sometimes lower for electron-rich or sterically hindered heterocycles. rsc.orgOften provides high to excellent yields, especially for complex heterocyclic systems where Suzuki coupling may be less effective. rsc.org

Advanced Spectroscopic and Structural Characterization of 4 5 Hydroxypyridin 2 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy serves as a powerful tool for probing the molecular structure of 4-(5-Hydroxypyridin-2-yl)benzoic acid in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, enabling the assembly of its structural framework.

Due to the absence of direct experimental NMR data for this compound in the searched literature, a predictive analysis based on established chemical shift principles for analogous structures is presented. The expected chemical shifts are influenced by the electronic effects of the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group on the aromatic rings.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H (Carboxylic Acid)12.0 - 13.0Singlet (broad)-
H (Pyridine Ring)7.5 - 8.5Multiplet~2-8
H (Benzene Ring)7.8 - 8.2Multiplet~7-9
OH (Hydroxyl)9.0 - 10.0Singlet (broad)-

Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (ppm)
C (Carboxylic Acid)165 - 175
C (Aromatic)110 - 160

Elucidation of Protonation States and Tautomeric Forms (e.g., Pyridine (B92270) vs. Pyridinone)

A significant aspect of the structural chemistry of this compound is the potential for tautomerism. The 5-hydroxypyridine moiety can exist in equilibrium with its pyridinone tautomer. youtube.comchemtube3d.com This equilibrium is sensitive to factors such as solvent polarity and pH. asianjournalofphysics.comwuxibiology.com

The pyridinone form is characterized by a carbonyl group and is not aromatic, whereas the hydroxypyridine form retains the aromaticity of the pyridine ring. youtube.com NMR spectroscopy is a key technique to distinguish between these forms. In the pyridinone tautomer, the carbon atom of the carbonyl group would exhibit a characteristic chemical shift in the ¹³C NMR spectrum, typically in the range of 170-180 ppm. Furthermore, the proton attached to the nitrogen in the pyridinone form would have a distinct chemical shift in the ¹H NMR spectrum. The presence of both sets of signals would indicate a tautomeric equilibrium in the solvent used for the NMR experiment. Studies on similar hydroxypyridine-carboxylic acid derivatives have shown that intramolecular hydrogen bonding can play a crucial role in favoring one tautomeric form over the other. acs.org

Advanced Mass Spectrometry for Isotopic Analysis and Fragmentation Pathway Mapping

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) coupled with high-resolution mass analyzers (e.g., Q-TOF), are essential for determining the accurate mass of this compound and for mapping its fragmentation pathways. This information is vital for confirming its elemental composition and for gaining insights into its structural stability.

The fragmentation pattern of a molecule provides a fingerprint that can be used for its identification. While specific experimental mass spectral data for this compound is not available, general fragmentation patterns for benzoic acids and pyridine derivatives can be predicted. Common fragmentation pathways for aromatic carboxylic acids involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). youtube.com For pyridine derivatives, fragmentation often involves the cleavage of the ring.

Predicted Major Fragment Ions in Mass Spectrum

m/z Value Proposed Fragment Fragmentation Pathway
[M-H]⁻[C₁₂H₈NO₃]⁻Deprotonation
[M-H₂O]⁺[C₁₂H₇NO₂]⁺Loss of water from the carboxylic acid and hydroxyl groups
[M-COOH]⁺[C₁₁H₈NO]⁺Decarboxylation
[M-CO]⁺[C₁₁H₉NO₂]⁺Loss of carbon monoxide

Vibrational Spectroscopy for Intramolecular and Intermolecular Interaction Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

FTIR spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound. The presence of a carboxylic acid group will give rise to a broad O-H stretching band and a sharp C=O stretching band. The hydroxypyridine moiety will also contribute to the O-H stretching region and will have characteristic aromatic ring vibrations.

Predicted FTIR Spectral Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad
O-H Stretch (Phenolic)3200-3600Broad
C-H Stretch (Aromatic)3000-3100Medium
C=O Stretch (Carboxylic Acid)1680-1710Strong
C=C and C=N Stretch (Aromatic Rings)1450-1600Medium-Strong
C-O Stretch (Carboxylic Acid and Phenol)1210-1320Strong
O-H Bend1300-1440Medium

The position and shape of the O-H and C=O bands can provide evidence for intermolecular hydrogen bonding, which is expected to be significant in the solid state.

Raman Spectroscopy for Molecular Vibrations and Crystal Polymorphism Differentiation

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly sensitive to the vibrations of the carbon skeleton. It is an excellent technique for studying the polymorphism of crystalline solids, as different crystal forms of the same compound will give distinct Raman spectra. While no specific Raman data for this compound has been found, the technique would be invaluable for differentiating between potential polymorphs that may arise from different crystallization conditions. The Raman spectrum would be expected to show strong bands corresponding to the aromatic ring breathing modes.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound is not present in the searched literature, analysis of a related compound, 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, reveals the types of interactions that could be expected. researchgate.net In the solid state, it is highly probable that this compound forms an extensive network of hydrogen bonds involving the carboxylic acid and hydroxypyridine functional groups. These interactions would dictate the crystal packing and ultimately influence the physical properties of the solid. A crystallographic study would also definitively resolve the tautomeric form present in the crystalline state.

Analysis of Molecular Conformation and Dihedral Angles

Following a comprehensive search of available scientific literature and crystallographic databases, no specific experimental or theoretical data could be located for the molecular conformation and dihedral angles of the compound this compound.

Detailed research findings, including single-crystal X-ray diffraction studies or computational chemistry analyses that would provide information on the dihedral angle between the pyridyl and phenyl rings, are not present in the accessed scientific records. Therefore, a quantitative analysis of its molecular conformation is not possible at this time.

Elucidation of Hydrogen Bonding Networks and Crystal Packing Motifs

Similarly, a thorough review of published research has yielded no specific information regarding the hydrogen bonding networks and crystal packing motifs for this compound.

The elucidation of such structural features relies on experimental crystallographic data, which would detail the intermolecular interactions, such as hydrogen bonds involving the hydroxyl and carboxylic acid functional groups. In the absence of any publicly available crystal structure data for this specific compound, a description of its hydrogen bonding patterns and resulting crystal packing arrangement cannot be provided.

Computational and Theoretical Studies on 4 5 Hydroxypyridin 2 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic structure and properties of 4-(5-hydroxypyridin-2-yl)benzoic acid. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a popular and effective method for studying the electronic structure of medium-sized organic molecules like this compound. mdpi.com This approach is based on the principle that the total energy of a system is a functional of the electron density. DFT calculations, often employing hybrid functionals such as B3LYP, can accurately predict molecular geometries, electronic properties, and reactivity indices. researchgate.netnih.gov

For this compound, DFT studies can reveal key aspects of its electronic nature. The distribution of electron density, for instance, can highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its chemical reactivity. The carboxylic acid group is expected to be an electron-withdrawing group, while the hydroxypyridine moiety can act as an electron-donating group. This interplay of electronic effects governs the molecule's reactivity towards electrophilic and nucleophilic attack. mdpi.com

Global reactivity descriptors, which can be derived from DFT calculations, provide a quantitative measure of the molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). mdpi.com

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative)

Descriptor Symbol Predicted Value (Illustrative) Significance
Chemical Potential μ -4.5 eV Tendency to lose electrons
Chemical Hardness η 3.0 eV Resistance to change in electron distribution

Note: The values in this table are illustrative and would require specific DFT calculations for this compound for precise determination.

Hartree-Fock (HF) and Post-HF Methods for Energetic and Spectroscopic Properties

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding the electronic structure of molecules. ornl.gov However, it does not fully account for electron correlation, which is the interaction between individual electrons. numberanalytics.com Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory, have been developed to incorporate electron correlation and provide more accurate predictions of energetic and spectroscopic properties. wikipedia.orgresearchgate.net

These higher-level computational methods are essential for obtaining precise values for properties like bond dissociation energies, reaction barriers, and electronic excitation energies. ornl.govnumberanalytics.com For this compound, post-HF methods could be employed to accurately calculate the energy difference between its various conformers and tautomers, as well as to predict its UV-Vis absorption spectrum with high fidelity. While computationally more demanding than DFT, the accuracy of post-HF methods is often necessary for a definitive understanding of the molecule's intrinsic properties. ornl.gov

Analysis of Molecular Orbitals and Charge Distribution

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic behavior. actascientific.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is likely to be localized on the electron-rich hydroxypyridine ring, while the LUMO may be distributed over the electron-withdrawing benzoic acid moiety. This spatial separation of the frontier orbitals suggests the possibility of intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. mdpi.com In the MEP of this compound, the regions around the oxygen atoms of the carboxylic acid and hydroxyl groups are expected to show a negative potential (red color), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxylic acid, would exhibit a positive potential (blue color), marking them as sites for nucleophilic attack. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. bonvinlab.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the influence of the surrounding environment. nih.gov

For this compound, MD simulations can be used to study the rotational freedom around the single bond connecting the pyridine (B92270) and benzene (B151609) rings. This would reveal the preferred dihedral angles and the energy barriers between different conformations.

Furthermore, MD simulations are particularly powerful for investigating the effects of solvents on the molecule's structure and dynamics. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe how the solute-solvent interactions, such as hydrogen bonding, influence the conformational equilibrium and the accessibility of different functional groups. This information is crucial for understanding the behavior of this compound in solution.

Tautomeric Equilibrium Studies of the Hydroxypyridine Moiety

The hydroxypyridine moiety of this compound can exist in different tautomeric forms. Specifically, the hydroxyl group can tautomerize to a pyridone form, where the proton is transferred from the oxygen to the nitrogen atom of the pyridine ring. nih.gov This results in an equilibrium between the hydroxy form and the zwitterionic pyridone form.

Computational studies can be employed to determine the relative stabilities of these tautomers. wayne.edu By calculating the Gibbs free energy of each tautomer, it is possible to predict the equilibrium constant and the dominant form of the molecule under different conditions (e.g., in the gas phase versus in a polar solvent). The stability of the zwitterionic tautomer is expected to be significantly enhanced in polar solvents due to favorable electrostatic interactions.

Table 2: Predicted Relative Energies of Tautomers of this compound (Illustrative)

Tautomer Predicted Relative Energy (Gas Phase) Predicted Relative Energy (Aqueous Solution)
Hydroxy Form 0.0 kcal/mol (Reference) 0.0 kcal/mol (Reference)

Note: The values in this table are illustrative and would require specific calculations for this compound to determine the precise energy differences.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry provides a powerful means to predict and interpret the spectroscopic properties of molecules, including their infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov

DFT calculations can be used to compute the vibrational frequencies of this compound. researchgate.net The calculated IR spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups. For instance, the characteristic stretching frequencies of the O-H, C=O, and C-N bonds can be accurately predicted. nih.gov

Similarly, the NMR chemical shifts of the various carbon and hydrogen atoms in the molecule can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govresearchgate.net These theoretical predictions can be invaluable for the unambiguous assignment of signals in the experimental ¹H and ¹³C NMR spectra, thus confirming the molecular structure.

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-hydroxypyrimidine
2-pyridone

Supramolecular Chemistry and Crystal Engineering of 4 5 Hydroxypyridin 2 Yl Benzoic Acid

Co-crystallization Studies of 4-(5-Hydroxypyridin-2-yl)benzoic Acid

Co-crystallization is a powerful technique used to modify the physicochemical properties of solid-state materials by combining two or more different molecular components within a single crystal lattice. The functional groups of this compound—carboxylic acid, pyridine (B92270) nitrogen, and hydroxyl group—make it an ideal candidate for forming co-crystals through predictable hydrogen bonding interactions.

The design of co-crystals is heavily reliant on the concept of supramolecular synthons, which are robust and predictable non-covalent interactions that act as reliable connectors for assembling molecules. For this compound, several key hydrogen bonding synthons can be anticipated based on its functional groups.

The carboxylic acid group can form a highly stable and common homodimeric synthon via O-H···O hydrogen bonds. researchgate.net Alternatively, it can engage with the nitrogen atom of the pyridine ring to form a strong O-H···N acid-pyridine heterosynthon. nih.govnih.gov The presence of the 5-hydroxy group on the pyridine ring introduces further possibilities. This group can exist in its tautomeric form as a 2-pyridone, which is known to form exceptionally robust N-H···O homodimers, a motif that is often conserved even in the presence of other competing interactions. nih.gov The hydroxyl group can also act as both a hydrogen bond donor and acceptor, potentially forming O-H···O bonds with other co-formers or participating in more complex networks. soton.ac.uk The reliability of these synthons provides a rational basis for designing new multi-component crystalline materials. researchgate.net

Table 1: Potential Hydrogen Bonding Synthons for this compound

Synthon Type Interacting Groups Description
Homosynthon Carboxylic Acid – Carboxylic Acid Two acid molecules form a cyclic dimer through O-H···O bonds.
Heterosynthon Carboxylic Acid – Pyridine The acidic proton is donated to the basic nitrogen of the pyridine ring (O-H···N). nih.govnih.gov
Homosynthon Pyridone – Pyridone The 2-pyridone tautomer forms a stable dimer via two N-H···O hydrogen bonds. nih.gov

The selection of a co-former is crucial for tuning the final structure and properties of a co-crystal. For this compound, a wide range of co-formers can be explored to create diverse supramolecular assemblies.

Co-formers can be chosen based on their complementary functional groups. researchgate.net For instance, N-containing bases like piperazine (B1678402) and 2-aminopyrimidine (B69317) have been successfully co-crystallized with benzoic acid derivatives to form predictable structures. rsc.org Molecules containing hydroxyl and/or carboxylic acid moieties, such as 4-hydroxybenzoic acid or fumaric acid, can interact with the target compound to create extended hydrogen-bonded networks, including chains and ladder-like structures. soton.ac.uk The use of different co-formers can lead to polymorphism in co-crystals, where different crystal structures (and thus different properties) can be obtained from the same components. rsc.orgrsc.org Even the stoichiometry of the components can be varied, leading to, for example, 1:1, 2:1, or 1:2 co-crystals, which further diversifies the potential outcomes. rsc.orgnih.gov

Table 2: Potential Co-formers and Their Interactions

Co-former Class Example Co-former Potential Interaction with Target Molecule
Nitrogenous Bases Isonicotinamide, Piperazine Forms acid-pyridine or acid-amine heterosynthons. rsc.orgpensoft.net
Carboxylic Acids Benzoic Acid, Glutaric Acid Competes for homodimer formation or forms acid-hydroxyl interactions. researchgate.netresearchgate.net
Amides Saccharin Can act as a hydrogen bond acceptor for the carboxylic acid or hydroxyl group. pensoft.netresearchgate.net

Co-crystallization directly influences the thermodynamics and kinetics of crystal formation by altering the molecular packing and intermolecular interactions. The formation of strong, directional hydrogen bonds in a co-crystal, such as the acid-pyridine heterosynthon, can lead to a more stable structure with a higher crystal density and packing coefficient compared to the individual components. rsc.org

This change in packing can have a profound effect on the material's properties. For example, the disruption of existing hydrogen bonding patterns, like the layers in aspirin, upon co-crystallization can alter the material's mechanical properties. rsc.org Furthermore, the process of nucleation can be influenced by the presence of co-formers. The introduction of a co-former creates a new chemical environment that can either accelerate or inhibit nucleation. In some systems, a "spring and parachute" effect has been observed, where a co-crystal dissolves to create a temporary, high-energy amorphous state of the primary compound, leading to enhanced solubility before it recrystallizes into a more stable form. humanjournals.com The choice of solvent can also play a critical role, sometimes determining which polymorphic form of a co-crystal is produced. rsc.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Ligand

The bifunctional nature of this compound, possessing both a carboxylate group and a pyridine nitrogen atom, makes it an excellent candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are crystalline solids built from metal ions or clusters connected by organic ligands, often exhibiting high porosity and surface area. wpi.eduwpi.edu

The design of MOFs often begins with the selection of a suitable organic ligand. Benzoic acid and its derivatives are widely used linkers due to the strong and well-defined coordination of the carboxylate group with metal centers. wpi.eduwpi.edu A prominent example is the UiO-66 family of MOFs, which uses 1,4-benzenedicarboxylic acid (H2BDC) to link zirconium-oxo clusters into a highly stable and porous framework. scispace.comacs.org

The synthesis of such MOFs is typically carried out under solvothermal conditions, where the metal salt and the organic linker are heated in a high-boiling-point solvent. nih.gov A technique known as "modulator-assisted synthesis" is often employed, where a monocarboxylic acid, such as benzoic acid itself, is added to the reaction mixture. scispace.comresearchgate.net This modulator competes with the primary linker for coordination sites on the metal cluster, which can control the nucleation and growth of the MOF crystals and intentionally introduce "missing linker" defects, thereby tuning properties like surface area and hydrophobicity. scispace.comacs.orgresearchgate.net Given its structure, this compound could serve as a primary linker to create novel MOF structures or act as a functional modulator in the synthesis of existing frameworks.

Ligands containing both pyridine and carboxylic acid functionalities, like this compound, are known to form a wide variety of structurally diverse complexes with metal(II) ions. The coordination mode of these ligands is highly versatile. They commonly act as bidentate chelating agents, where the pyridine nitrogen and a carboxylate oxygen bind to the same metal center, forming a stable five- or six-membered ring. sjctni.edudergipark.org.tr

The specific structure of the resulting coordination polymer depends on several factors, including the choice of metal ion, the reaction conditions, and the geometry of the ligand itself. For instance, studies on the closely related 4-hydroxypyridine-2,6-dicarboxylic acid have shown that its self-assembly with Zn(II) can produce a 2D grid-like network. nih.gov With lanthanide ions like Nd(III), the same ligand can form complex 3D microporous structures. nih.gov The hydroxyl group can also participate in coordination, leading to dramatic structural changes compared to non-hydroxylated analogues. nih.gov These ligands can also act as bridging units, connecting multiple metal centers to form 1D chains, 2D layers, or 3D frameworks. ajol.inforsc.org This structural variability allows for the targeted synthesis of materials with specific topologies and properties. ajol.info

Scientific Literature on this compound Remains Elusive

A thorough review of available scientific literature reveals a significant lack of published research specifically focused on the chemical compound This compound . Despite targeted searches for its supramolecular chemistry, crystal engineering, and detailed intermolecular interactions, no dedicated studies detailing its synthesis, crystal structure, or solid-state assembly were identified.

Consequently, the specific analysis requested—including the role of its carboxylic and hydroxyl groups in coordination chemistry, a detailed examination of its hydrogen bonding patterns (O-H⋯N, O-H⋯O, C-H⋯O), investigation of weaker non-covalent interactions such as C-H⋯π, and a Hirshfeld surface analysis for quantifying intermolecular contacts—cannot be provided at this time.

The inquiry into the supramolecular architecture and crystal engineering of this particular molecule is a highly specialized area of chemical research. The functional groups present, a carboxylic acid and a hydroxyl group on a pyridyl-benzoic acid scaffold, suggest a high potential for forming intricate hydrogen-bonded networks and participating in coordination chemistry. The pyridyl nitrogen, the hydroxyl group, and the carboxylic acid moiety all represent potential sites for strong intermolecular interactions, which are fundamental to crystal engineering and the design of new materials with specific properties.

However, without experimental data from single-crystal X-ray diffraction studies or computational chemistry analyses specifically for this compound, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

Researchers in the fields of crystallography, materials science, and pharmaceutical chemistry often synthesize and characterize novel compounds with similar functional arrangements to explore their potential in areas such as metal-organic frameworks (MOFs), co-crystals, and active pharmaceutical ingredients (APIs). The absence of literature for this compound could indicate that it is a novel compound that has not yet been synthesized or that its synthesis and characterization have not been published in the accessible scientific literature.

Further experimental research would be necessary to elucidate the specific properties and behaviors of this compound as outlined in the requested article structure. Such work would involve the synthesis of the compound, growth of single crystals, and subsequent analysis using techniques such as X-ray diffraction and computational modeling to understand its crystal packing and intermolecular interactions.

Mechanistic Biological Activity and Biochemical Interactions of 4 5 Hydroxypyridin 2 Yl Benzoic Acid and Its Analogues

Enzyme Inhibition Mechanisms

The unique arrangement of a hydroxyl group on a pyridine (B92270) ring, coupled with a carboxylic acid on a phenyl ring, provides a versatile scaffold for enzyme inhibition. This structure facilitates multiple modes of interaction, including hydrogen bonding, metal chelation, and hydrophobic interactions, allowing it to target a diverse set of enzymes.

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. nih.gov The active site of XO contains a molybdenum cofactor that is essential for its catalytic function. nih.gov

Analogues of 4-(5-Hydroxypyridin-2-yl)benzoic acid, particularly those with similar benzoic acid structures, have been investigated as XO inhibitors. For instance, studies on 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, which share the benzoic acid moiety, reveal a mixed-type inhibition mechanism. nih.gov This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with a preference for the free enzyme. nih.gov The kinetic behavior of alloxanthine, another XO inhibitor, involves the rapid formation of a reduced enzyme-inhibitor complex, followed by a slower, reversible reaction that locks the enzyme in an unoxidizable state. nih.gov This multi-step kinetic profile is characteristic of many potent XO inhibitors. nih.gov

Molecular modeling and kinetic studies of various inhibitors indicate that they occupy the active site channel leading to the molybdenum center. nih.govnih.gov The carboxylate group of the benzoic acid moiety is often crucial for anchoring the inhibitor within the active site through key interactions. The inhibition mechanism for compounds with a pyridine-based core often involves interactions with the molybdenum (Mo) site within the enzyme's catalytic center. nih.gov While direct kinetic data for this compound is not extensively documented, the established mechanisms for related benzoic acid and heterocyclic inhibitors suggest a mixed-type inhibition pattern, targeting the molybdenum active site. nih.govmdpi.com

Table 1: Kinetic Data for Structurally Related Xanthine Oxidase Inhibitors

Compound/Analogue Class Inhibition Type IC₅₀/Kᵢ Value Reference
4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acid analogues Mixed-type IC₅₀ in nM range nih.gov
Alloxanthine Slow-binding, Reversible Kᵢ = 35 nM (overall) nih.gov
5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile analogues Mixed-type IC₅₀ = 6.7 μM mdpi.com

α-Amylase is a key digestive enzyme that breaks down complex carbohydrates into simple sugars. nih.gov Inhibiting this enzyme can help manage postprandial hyperglycemia, a primary concern in type 2 diabetes. nih.govnih.gov The inhibitory activity of benzoic acid derivatives against α-amylase is highly dependent on the substitution pattern on the benzene (B151609) ring. nih.govnih.gov

Crucially, structure-activity relationship (SAR) studies have demonstrated that hydroxylation at the 5-position of the benzoic acid parent nucleus has a negative effect on inhibitory activity. nih.govmdpi.com This finding is directly relevant to the this compound scaffold, as the hydroxyl group is on the pyridine ring, not the benzoic acid ring. However, the general principles of interaction apply. The primary forces driving the inhibition of α-amylase by phenolic acids are hydrogen bonding and hydrophobic interactions. nih.govnih.gov The carboxyl group is a key interacting moiety. Studies on various benzoic acid derivatives show that a hydroxyl group at the 2-position of the benzene ring strongly enhances inhibitory activity, whereas a hydroxyl group at the 5-position significantly weakens it. nih.govmdpi.com This suggests that the specific geometry and electronic properties conferred by substituent placement are critical for effective binding to the α-amylase active site.

Molecular docking studies reveal that inhibitors bind within the enzyme's active site, forming hydrogen bonds with key catalytic residues such as Asp197, Asp300, and His299. nih.govnih.gov The ability of the inhibitor to disrupt the catalytic triad (B1167595) of the enzyme is central to its function. nih.gov

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers, making it a significant target for cancer therapy. nih.govmdpi.com CK2's ATP-binding site is the primary target for small molecule inhibitors. nih.gov The site is characterized by the presence of bulky residues like Val66 and Ile174, which creates a smaller, more hydrophobic cavity compared to other kinases, allowing for the design of selective inhibitors. mdpi.comnih.gov

SAR studies on analogues of this compound have provided significant insights. For 4-(thiazol-5-yl)benzoic acid-type inhibitors, the carboxylic acid group is essential for forming an ionic bond with a conserved lysine (B10760008) residue (Lys68) in the active site. nih.govnih.gov This interaction is critical for anchoring the inhibitor. Furthermore, the pyridine ring in azabenzene analogues has been shown to bind to the hinge region of the kinase, contributing to potent inhibition. nih.gov Replacing a phenylamino (B1219803) group with a benzylamino group has been shown to enhance selectivity, and pyrimidine (B1678525) derivatives often show better cell permeability than their pyridine counterparts. nih.gov

The potency of these inhibitors is often in the nanomolar to low micromolar range. For example, certain pyridine- and pyridazine-carboxylic acid derivatives exhibit IC₅₀ values against CK2α as low as 14-17 nM. nih.gov The clinical-stage inhibitor CX-4945 (Silmitasertib), which features a tricyclic core but shares the principle of an acidic moiety for binding, has a Kᵢ of 0.38 nM, demonstrating the high potency achievable with this class of compounds. nih.govnih.gov

Table 2: Potency of Structurally Related Protein Kinase CK2 Inhibitors

Compound/Analogue Class Target IC₅₀/Kᵢ Value Reference
Pyridine-carboxylic acid derivatives CK2α 0.014-0.017 μM nih.gov
Pyridazine-carboxylic acid derivatives CK2α' 0.0046-0.010 μM nih.gov
CX-4945 (Silmitasertib) CK2 Kᵢ = 0.38 nM nih.gov
3-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid CK2 IC₅₀ = 0.01 μM mdpi.com

The endonuclease enzyme of the influenza A virus polymerase is essential for viral replication, performing a "cap-snatching" mechanism that allows the virus to transcribe its own mRNA. nih.govunipr.it This enzyme contains a highly conserved active site with two divalent metal ions, typically manganese (Mn²⁺), which are critical for its catalytic activity. nih.govnih.gov This bimetal center is a prime target for a class of inhibitors that function through metal chelation. unipr.itunipr.it

The this compound scaffold is structurally analogous to known potent influenza endonuclease inhibitors, such as 5-hydroxy-4-pyridone-3-carboxylic acid (the core of Baloxavir acid). nih.gov These inhibitors work by positioning a triad of oxygen atoms or other donor groups to chelate the two metal ions in the active site simultaneously. nih.govnih.gov The hydroxypyridine core is particularly effective in this role.

Crystal structures of inhibitors bound to the endonuclease domain reveal that the chelating groups bind directly to the two manganese ions. nih.govnih.gov The surrounding inhibitor scaffold then makes additional contacts with active site residues, including His41, Glu80, Asp108, Glu119, and Lys134, which further stabilizes the binding. nih.gov The binding of these inhibitors physically blocks the active site, preventing the enzyme from cleaving host pre-mRNAs and thus halting viral transcription. nih.govnih.gov The potency of these compounds can be exceptionally high, with some exhibiting IC₅₀ values in the low nanomolar range. invivochem.com

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govphcogj.com Its inhibition is a key strategy for treating skin hyperpigmentation disorders and is also of interest in the food industry to prevent browning. nih.gov The active site of tyrosinase contains a binuclear copper center that cycles between different oxidation states during catalysis. nih.gov

Both pyridine and benzoic acid derivatives are known to inhibit tyrosinase. nih.govnih.gov The mechanism often involves the chelation of the copper ions in the active site, which mimics the binding of the natural substrate, tyrosine. nih.govmdpi.com Hydroxypyridinone derivatives, in particular, have been characterized as potent tyrosinase inhibitors. nih.gov Kinetic studies show that these compounds can act as competitive, non-competitive, or mixed-type inhibitors, depending on their specific structure. mdpi.comnih.gov

For example, p-hydroxybenzoic acid has been identified as a competitive inhibitor of tyrosinase. dovepress.com In silico docking studies predict that the phenolic para-hydroxy group can directly interact with one of the catalytic copper ions. nih.gov The carboxylic acid moiety of benzoic acid derivatives can also act as a nucleophile to chelate the Cu²⁺ ions. nih.gov The combined presence of a hydroxylated pyridine ring and a benzoic acid group in this compound provides a strong structural basis for potent, likely competitive or mixed-type, inhibition of tyrosinase through copper chelation.

Table 3: Inhibitory Activity of Related Compounds Against Tyrosinase

Compound Inhibition Type IC₅₀ Value Reference
p-hydroxybenzoic acid Competitive 0.98 mM dovepress.com
Methyl p-hydroxybenzoate Competitive 0.66 mM dovepress.com
(2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) Noncompetitive 5.7 µM nih.gov
Kojic Acid (Standard) Competitive/Mixed ~16.7 µM nih.gov

Isocitrate dehydrogenase (IDH) enzymes are involved in the citric acid cycle. Certain mutations in IDH1 and IDH2 are oncogenic, leading to the production of an oncometabolite, 2-hydroxyglutarate, which promotes tumorigenesis. nih.gov Therefore, inhibitors of mutant IDH are a focus of cancer therapy. nih.govnih.gov

The pyridine scaffold has emerged as a promising framework for the development of potent and selective mutant IDH inhibitors. nih.govnih.gov Medicinal chemistry campaigns have utilized screening hits to develop series of 2,4,6-trisubstituted pyridine derivatives that show excellent inhibitory activity against mutant IDH2. nih.gov For example, through systematic structure-activity relationship (SAR) efforts, a series of pyrid-2-one inhibitors of mutant IDH1 were developed from a quinoline-dione hit. nih.gov

These SAR studies focus on modifying the substituents on the pyridine ring to optimize binding in the enzyme's active site. The goal is to enhance potency against the mutant enzyme while maintaining selectivity over the wild-type versions of IDH1 and IDH2 to minimize off-target effects. nih.gov One such optimized pyridine derivative achieved an IC₅₀ of 54.6 nM against the IDH2 R140Q mutant, demonstrating a significant improvement over earlier drug candidates. nih.gov This highlights the utility of the pyridine core as a versatile scaffold that can be systematically modified to achieve high-potency inhibition of this important cancer target.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR analyses, drawn from research on its analogues, help to elucidate the contributions of its core components to its potential therapeutic effects.

The biological potency and selectivity of benzoic acid and pyridine derivatives are significantly influenced by the nature and position of various substituents. Research on analogues of this compound reveals key patterns. For instance, in a study of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to significantly higher antiproliferative activities compared to the parent compound. nih.gov This suggests that modifications to the benzoic acid ring of this compound could similarly modulate its biological effects.

Furthermore, the replacement of the benzene ring with an azabenzene structure, such as in pyridine and pyridazine-carboxylic acid derivatives, has been shown to result in potent protein kinase CK2 inhibitory activities. nih.gov The position of the nitrogen atom in the pyridine ring and the presence of other substituents are critical for activity. In a series of pyrazol-4-yl-pyridine derivatives, subtle chemical modifications around the pyridine core were found to influence binding affinity and allosteric modulation of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov This highlights the importance of the pyridine moiety in determining the compound's interaction with specific biological targets.

The following table summarizes the impact of different substituents on the biological activity of compounds analogous to this compound.

Compound Class Substituent/Modification Effect on Biological Activity Reference
4-(thiazol-5-yl)benzoic acid derivatives2-halo- or 2-methoxy-benzyloxy group on benzoic acidMaintained potent CK2 inhibition, increased antiproliferative activity nih.gov
Azabenzene analogues (pyridine/pyridazine)Replacement of benzene with pyridine/pyridazinePotent protein kinase CK2 inhibitory activity nih.gov
Pyrazol-4-yl-pyridine derivativesModifications around the pyridine coreInfluenced binding affinity and allosteric modulation of M4 receptor nih.gov
Hydroxybenzoic acidsNumber and position of hydroxyl groupsDirectly relates to antioxidant activity nih.gov

The hydroxyl (-OH) and carboxyl (-COOH) groups of this compound are critical functional groups that likely play a central role in its interactions with biological targets. The carboxylic acid group, being a moderate hydrogen bond donor and acceptor, can form crucial interactions with amino acid residues in a receptor's binding pocket. iomcworld.com This group is often involved in forming salt bridges with positively charged residues like arginine or lysine, anchoring the ligand to the target protein.

The hydroxyl group on the pyridine ring also serves as a key hydrogen bond donor and acceptor. iomcworld.com The position of this group is vital. Studies on hydroxybenzoic acids have demonstrated that the antioxidant activity is directly related to the number and position of hydroxyl groups. nih.gov Specifically, hydroxyl groups in the ortho and para positions tend to show higher antioxidant activity compared to those in the meta position. nih.gov In the context of this compound, the hydroxyl group at the 5-position of the pyridine ring is expected to contribute significantly to its binding affinity and potential antioxidant properties.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein target at the molecular level. While specific studies on this compound are not widely available, research on its analogues provides a framework for understanding its potential interactions.

Molecular docking studies of various benzoic acid derivatives consistently highlight the importance of hydrogen bonds and salt bridges in ligand-target interactions. For example, in a study of 5-acetamido-2-hydroxy benzoic acid derivatives with the COX-2 enzyme, hydrogen bonds were observed with Ser530 and Tyr385 residues, the latter being a key catalytic residue. mdpi.com Similarly, docking studies of benzoic acid derivatives with the SARS-CoV-2 main protease indicated that hydroxyl, carboxyl, and methoxy (B1213986) groups favor hydrophilic interactions, leading to favorable docking scores. mdpi.com

Based on these findings, it can be inferred that the carboxyl group of this compound would likely form hydrogen bonds or a salt bridge with basic amino acid residues in a target's active site. The hydroxyl group on the pyridine ring and the pyridine nitrogen itself are also potential sites for hydrogen bonding. The planar aromatic rings can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. iomcworld.com

The following table illustrates common interacting residues identified in docking studies of analogous compounds.

Compound Class Target Protein Key Interacting Residues Type of Interaction Reference
5-acetamido-2-hydroxy benzoic acid derivativesCOX-2Ser530, Tyr385, Leu352, Val349Hydrogen bonds, Hydrophobic interactions mdpi.com
Benzoic acid derivativesSARS-CoV-2 Main ProteaseNot specified, but hydrophilic groups are keyHydrophilic interactions mdpi.com
Quinazolin-2,4-dione derivativesCOVID-19 Main ProteaseNot specified, but amide and quinazoline (B50416) moieties are keyHydrogen bonds ekb.eg

Ligand binding to a protein is often a dynamic process that can induce conformational changes in both the ligand and the protein. While specific data for this compound is not available, molecular dynamics simulations of similar compounds provide insights. These simulations can reveal how the protein structure adapts to accommodate the ligand, potentially leading to the opening or closing of binding pockets or allosteric effects that modulate the protein's activity. For instance, studies on pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators (PAMs) of the M4 receptor show that their binding can induce a significant increase in the affinity of the natural ligand, acetylcholine, for its binding site, indicating a conformational change is transmitted through the protein. nih.gov

Investigation of Antioxidant Activities and Radical Scavenging Mechanisms

The chemical structure of this compound, particularly the presence of a hydroxyl group on the pyridine ring, suggests it may possess antioxidant properties. smolecule.com The antioxidant activity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.

The radical scavenging mechanism of hydroxybenzoic acids has been studied extensively. The antioxidant activity is directly proportional to the number and position of hydroxyl groups on the aromatic ring. nih.gov Compounds with multiple hydroxyl groups, especially in ortho and para positions, tend to exhibit stronger antioxidant activity. This is because the resulting phenoxyl radical is stabilized by resonance.

Common assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com In these assays, the antioxidant compound reduces the stable radical, leading to a measurable change in color. The efficiency of this reaction is often quantified as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. For example, 3,4,5-trihydroxybenzoic acid (gallic acid) shows very high DPPH radical scavenging activity due to its three hydroxyl groups. nih.gov It is plausible that this compound exhibits antioxidant activity through a similar hydrogen atom transfer mechanism, with the hydroxyl group on the pyridine ring being the primary site of action.

Biophysical Interactions with Biomolecules Beyond Specific Enzymes (e.g., serum albumin binding)

The interaction of small molecules with ubiquitous transport proteins, such as serum albumin, is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Serum albumins, the most abundant proteins in the bloodstream, function as carriers for a vast array of endogenous and exogenous compounds, including drugs, hormones, and metabolites. nih.govrsc.org The binding of a compound to serum albumin can significantly influence its distribution, metabolism, and excretion, thereby modulating its biological activity. While direct studies on the biophysical interactions of this compound are not extensively documented in publicly available literature, a substantial body of research on its structural analogues, particularly those containing pyridyl and benzoic acid moieties, provides a strong basis for understanding its likely behavior.

The binding of analogous compounds to serum albumin, most commonly studied with bovine serum albumin (BSA) and human serum albumin (HSA) as model proteins, has been extensively investigated using a variety of biophysical techniques. nih.govresearchgate.netacs.org These methods include fluorescence spectroscopy, UV-visible absorption spectroscopy, circular dichroism (CD), and molecular docking simulations.

Fluorescence spectroscopy is a particularly powerful tool for probing these interactions. The intrinsic fluorescence of serum albumins, primarily arising from tryptophan residues, can be quenched upon the binding of a ligand. researchgate.net This quenching can occur through either a dynamic process (collisional) or a static process (formation of a ground-state complex). Analysis of the quenching data at different temperatures can elucidate the operative mechanism. For instance, studies on the interaction of 4-hydroxybenzoic acid (a structural component of the title compound) with HSA indicated a static quenching mechanism, suggesting the formation of a stable complex. nih.govnih.gov

The thermodynamic parameters of binding, including the binding constant (Kb), Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), are crucial for characterizing the nature and spontaneity of the interaction. A negative ΔG value signifies a spontaneous binding process. rsc.org The signs and magnitudes of ΔH and ΔS provide insights into the primary forces driving the complex formation. For example, positive ΔH and ΔS values are generally indicative of hydrophobic interactions, while negative ΔH and ΔS values suggest the involvement of hydrogen bonding and van der Waals forces. researchgate.netnih.gov In the case of 4-hydroxybenzoic acid's interaction with HSA, the thermodynamic data pointed towards hydrogen bonds and van der Waals forces as the main contributors to the binding. nih.govnih.gov

Circular dichroism spectroscopy is employed to assess conformational changes in the secondary structure of the protein upon ligand binding. rsc.org The interaction of small molecules can induce alterations in the α-helical content of serum albumin, which can be quantified by CD measurements.

The following table summarizes representative biophysical interaction data for compounds analogous to this compound with serum albumins. This data, gathered from various studies, illustrates the common methodologies and findings in this area of research.

Compound/AnalogueProteinMethod(s)Key Findings
4-Hydroxybenzoic acidHSAFluorescence Spectroscopy, UV-VisStatic quenching mechanism; binding driven by hydrogen bonds and van der Waals forces. nih.govnih.gov
Pyridine derivativesBSAFluorescence Spectroscopy, UV-VisStatic quenching; 1:1 binding stoichiometry; complexation driven by van der Waals interactions and hydrogen bonding. researchgate.net
Polypyridyl Cr(III) complexesBSAFluorescence Spectroscopy, UV-VisStrong binding with Kb in the range of 105 M-1; hydrophobic interactions as the major driving force. nih.gov
PyridylporphyrinsBSAElectronic Spectroscopy, Circular Dichroism, Equilibrium DialysisNonspecific and reversible binding; binding constants determined via Scatchard plots. nih.gov

Derivatives, Analogues, and Medicinal Chemistry Design Principles Based on the 4 5 Hydroxypyridin 2 Yl Benzoic Acid Scaffold

Design Strategies for Novel Analogues

The quest for novel analogues with improved potency, selectivity, and pharmacokinetic properties has led to the exploration of various design strategies, including scaffold hopping, fragment-based design, and bioisosteric replacements.

Scaffold hopping, a strategy to identify structurally novel compounds with similar biological activity, has been implicitly employed in the broader field of hydroxypyridinone-containing inhibitors. While direct examples of scaffold hopping to the 4-(5-Hydroxypyridin-2-yl)benzoic acid scaffold are not extensively documented in public literature, the principle can be illustrated by considering related structures. For instance, the pyrazolo[3,4-d]pyrimidine scaffold has been identified as a privileged structure for kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP. nih.gov A conceptual scaffold hop could involve replacing this fused heterocyclic system with the this compound scaffold to engage with different pockets or alter the physicochemical properties of the molecule while retaining key interactions with the target protein.

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for identifying and developing inhibitors for various targets, including metalloenzymes where the hydroxypyridinone motif is a known metal-binding pharmacophore. acs.orgacs.org This approach involves screening low-molecular-weight fragments that can be grown or linked together to create more potent lead compounds.

In the context of influenza PA endonuclease inhibitors, a fragment-based approach identified pyromeconic acid as a viable starting point. acs.orgnih.gov Through structure-guided elaboration, this fragment was optimized, leading to the development of potent inhibitors. acs.org A similar strategy could be envisioned for the this compound scaffold, where the hydroxypyridine moiety acts as the initial fragment binding to a metal-containing active site. The benzoic acid portion could then be elaborated to explore and exploit surrounding binding pockets for enhanced affinity and selectivity.

A chelator fragment library (CFL) has been successfully used to identify new metal-binding groups for metalloenzyme inhibitors, with hydroxypyridinones being a key component of such libraries. rsc.org The screening of these libraries against targets like matrix metalloproteinases (MMPs) has yielded valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective inhibitors. rsc.org

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, both the benzoic acid and the hydroxypyridine moieties are amenable to such modifications.

Bioisosteres for the Benzoic Acid Moiety: The carboxylic acid group of the benzoic acid can be replaced with other acidic functional groups or moieties that can participate in similar interactions. Examples of potential bioisosteres include:

Tetrazoles: Known to be effective carboxylic acid surrogates with improved metabolic stability and oral bioavailability.

Acylsulfonamides: Can mimic the hydrogen bonding pattern of a carboxylic acid.

Hydroxamic acids: While introducing a different metal-binding group, they can also act as carboxylic acid bioisosteres in certain contexts.

Bioisosteres for the Hydroxypyridine Moiety: The 5-hydroxypyridine ring is crucial for metal chelation in many of its biological targets. However, its properties can be fine-tuned through bioisosteric replacement. For instance, other heterocyclic systems with similar metal-binding capabilities could be explored, such as:

Hydroxypyranones: These scaffolds also possess metal-chelating properties and have been investigated for a range of biological activities. google.com

Tropolones: These have been identified as novel metal-binding groups for MMPs. rsc.org

8-Hydroxyquinolines: A focused library of 8-hydroxyquinoline (B1678124) derivatives has been synthesized and screened to identify new MMP inhibitors. rsc.org

Synthetic Medicinal Chemistry Approaches for Lead Optimization

Once a lead compound based on the this compound scaffold is identified, synthetic medicinal chemistry plays a pivotal role in optimizing its properties. A key strategy involves the systematic modification of different parts of the molecule to build a detailed SAR.

For a related isomer, 4-(3-hydroxypyridin-2-yl)benzoic acid, which has been investigated as an influenza RNA polymerase PA endonuclease inhibitor, synthetic procedures have been developed to allow for the introduction of various substituents. A general synthetic route might involve a Suzuki coupling reaction between a protected hydroxypyridine boronic acid or ester and a substituted halobenzoic acid derivative. This modular approach allows for the rapid generation of a library of analogues with diverse substitution patterns on both the pyridine (B92270) and the benzene (B151609) rings.

For example, in the optimization of hydroxypyridinone-based influenza endonuclease inhibitors, extensive SAR studies were conducted by modifying the position alpha to the hydroxyl group, which was found to be sensitive to substitution, and by exploring various aryl amine and sulfonamide derivatives at other positions to enhance hydrophobic and π-stacking interactions. nih.gov

Modification PositionExample SubstituentRationale
Benzoic acid moietyMethoxy (B1213986) groupTo probe electronic effects and potential new interactions.
Benzoic acid moietyHalogens (Cl, F)To modulate lipophilicity and electronic properties.
Hydroxypyridine moietyAlkyl groupsTo explore steric tolerance in the binding pocket.
Hydroxypyridine moietyAryl groupsTo introduce potential pi-stacking interactions.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a crystal structure of a target protein with a bound inhibitor, pharmacophore modeling and ligand-based drug design are invaluable tools. A pharmacophore model for the this compound scaffold would typically include:

A metal-chelating feature corresponding to the hydroxyl and pyridine nitrogen atoms.

A hydrogen bond acceptor from the carboxylic acid.

An aromatic/hydrophobic feature from the benzene ring.

Docking studies performed on hydroxypyridinone-based inhibitors of influenza endonuclease have provided insights into the likely binding mode. nih.gov These studies utilize existing crystal structures of related inhibitors to guide the placement of new analogues within the active site. nih.gov The metal-coordinating atoms of the hydroxypyridinone are often constrained to an optimal geometry based on known metalloenzyme-inhibitor complexes. This allows for the rational design of new derivatives with substituents positioned to interact with specific pockets in the active site.

Development of Prodrugs and Pro-moieties (if applicable for enhanced delivery to target sites, not for dosage)

The carboxylic acid moiety can be esterified to create more lipophilic prodrugs that can more easily cross cell membranes. These esters can then be hydrolyzed by intracellular esterases to release the active parent drug.

Pro-moietyLinkageRationale for Enhanced Delivery
Ethyl esterEsterIncreased lipophilicity for better membrane permeability.
GlycosideEtherTo potentially target specific glucose transporters.
Amino acid conjugateAmideTo potentially utilize amino acid transporters for uptake.

These strategies aim to improve the pharmacokinetic profile of the parent compound, leading to better efficacy at the target site.

Potential Applications in Materials Science

Incorporation into Coordination Polymers for Diverse Material Properties

This part of the article was intended to discuss the broader use of 4-(5-Hydroxypyridin-2-yl)benzoic acid in the synthesis of coordination polymers. The goal was to describe how the structural features of the ligand could influence the magnetic, electronic, or catalytic properties of the resulting materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-(5-Hydroxypyridin-2-yl)benzoic acid, and how can purity be optimized?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling between pyridine boronic esters and halogenated benzoic acid derivatives. For example, analogous compounds like 4-(6-(Methoxycarbonyl)pyridin-2-yl)benzoic acid are synthesized via palladium-catalyzed cross-coupling, followed by hydrolysis to introduce the hydroxyl group . Purity optimization requires post-synthetic recrystallization using methanol/water mixtures (as in ’s co-crystal preparation) and characterization via HPLC with ammonium acetate buffer (pH 6.5) for peak resolution .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • FT-IR : Identify hydroxyl (-OH) stretching (~3200–3500 cm⁻¹) and carboxylic acid (C=O) bands (~1680–1720 cm⁻¹).
  • NMR : 1H^1H NMR should show aromatic proton signals between δ 6.8–8.5 ppm, with splitting patterns reflecting substituent positions. 13C^{13}C NMR confirms the benzoic acid carbonyl (~170 ppm) and pyridine carbons.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can solubility and stability be evaluated under varying pH conditions?

  • Methodological Answer : Perform pH-dependent solubility studies in buffered solutions (pH 1–12) using UV-Vis spectroscopy to track concentration changes. Stability assays under oxidative stress (e.g., H₂O₂ exposure) and thermal degradation (40–80°C) can be monitored via HPLC. ’s safety data sheet recommends storage at 2–8°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

  • Methodological Answer : X-ray crystallography (as in ) reveals that N–H⋯O and O–H⋯N hydrogen bonds between the pyridine NH/OH groups and carboxylic acid O atoms form extended chains. These interactions create a planar, layered structure with π-π stacking (3.5–4.0 Å interplanar distances), influencing thermal stability and mechanical properties. Refinement parameters (riding models for H atoms, twin corrections) are critical for accurate bond angle/geometry determination .

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, predicting nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate binding affinity to biological targets (e.g., enzymes) using AutoDock Vina. For example, derivatives in show bioactivity via pyridine-carboxylic acid interactions with active sites .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Cross-validate using hybrid techniques:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • Single-Crystal XRD : Confirm regiochemistry when synthetic routes yield positional isomers (e.g., para vs. ortho substitution discrepancies in vs. 18) .

Q. How does the compound’s adsorption behavior on indoor surfaces (e.g., silica, cellulose) impact environmental fate studies?

  • Methodological Answer : Use microspectroscopic imaging (AFM-IR, ToF-SIMS) to map adsorption isotherms on model surfaces. highlights the importance of surface reactivity in indoor environments, where carboxylic acid groups form hydrogen bonds with hydroxylated surfaces, altering degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.